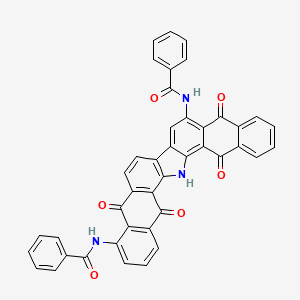

Vat-brown-3

Description

Properties

IUPAC Name |

N-(28-benzamido-6,13,19,26-tetraoxo-16-azaheptacyclo[15.12.0.02,15.05,14.07,12.018,27.020,25]nonacosa-1(29),2(15),3,5(14),7(12),8,10,17,20,22,24,27-dodecaen-8-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H23N3O6/c46-37-24-14-7-8-15-25(24)38(47)34-33(37)30(44-42(51)22-12-5-2-6-13-22)20-28-23-18-19-27-32(35(23)45-36(28)34)40(49)26-16-9-17-29(31(26)39(27)48)43-41(50)21-10-3-1-4-11-21/h1-20,45H,(H,43,50)(H,44,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKMSGQPNUGLAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C5=C(C=C4)C6=CC(=C7C(=C6N5)C(=O)C8=CC=CC=C8C7=O)NC(=O)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H23N3O6 | |

| Record name | C.I. VAT BROWN 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026282 | |

| Record name | C.I. Vat brown 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. vat brown 3 is an odorless brown to dark brown powder. (NTP, 1992) | |

| Record name | C.I. VAT BROWN 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | C.I. VAT BROWN 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

131-92-0 | |

| Record name | C.I. VAT BROWN 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N′-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2′,3′-i]carbazole-4,9-diyl)bis[benzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Vat Brown 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat brown 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(10,15,16,17-tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-a:2',3'-i]carbazole-4,9-diyl)bis(benzamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VAT BROWN 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z11GKO85B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

356 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. VAT BROWN 3 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21216 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

C.I. 69015: A Comprehensive Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Indanthrone (C.I. 69015) is a large, planar, organic molecule with the chemical formula C₂₈H₁₄N₂O₄.[1] Its structure consists of two aminoanthraquinone units fused together. This extensive conjugated system is responsible for its intense blue color. Primarily used as a vat dye for cotton and other cellulosic fibers, it is also utilized as a pigment in high-performance coatings and plastics due to its outstanding lightfastness, thermal stability, and resistance to chemical degradation.[1]

Synthesis of C.I. 69015 (Indanthrone)

The most prevalent and historically significant method for the synthesis of Indanthrone is the dimerization of 2-aminoanthraquinone (B85984) in a strongly alkaline medium at elevated temperatures.[1]

Synthesis Pathway

The synthesis proceeds through a multi-step process involving the initial formation of an intermediate through the coupling of two 2-aminoanthraquinone molecules, followed by an intramolecular cyclization and subsequent oxidation to yield the final Indanthrone structure.

Caption: Synthesis pathway of C.I. 69015 from 2-aminoanthraquinone.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a generalized procedure based on common synthetic routes. Researchers should consult specific literature for optimization and safety considerations.

Materials:

-

2-aminoanthraquinone

-

Potassium hydroxide (KOH)

-

Inert, high-boiling solvent (e.g., nitrobenzene (B124822) or a mixture of high-boiling point alcohols)

-

Oxidizing agent (e.g., air, potassium nitrate, or potassium chlorate)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, a mixture of potassium hydroxide and the high-boiling solvent is heated to approximately 220-235 °C under a continuous stream of inert gas (e.g., nitrogen or argon).

-

2-aminoanthraquinone is added portion-wise to the hot, stirred alkaline mixture.

-

The reaction mixture is maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the initial condensation, an oxidizing agent may be introduced, or air can be bubbled through the mixture to facilitate the final oxidation step to form Indanthrone.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or a suitable organic solvent.

-

The crude product is collected by filtration, washed thoroughly with hot water to remove excess alkali and other water-soluble impurities, and then with an organic solvent (e.g., ethanol) to remove organic impurities.

-

The product is dried under vacuum.

Purification

Crude Indanthrone often contains unreacted starting materials and side-products. A common and effective method for purification involves treatment with concentrated sulfuric acid.

Experimental Protocol: Sulfuric Acid Purification

-

The crude Indanthrone is dissolved in concentrated (95-100%) sulfuric acid at a ratio of approximately 1 part dye to 10-15 parts acid by weight. This should be done carefully in an ice bath to manage the exothermic reaction.

-

The solution is stirred until all the dye has dissolved.

-

The sulfuric acid solution is then slowly poured into a large volume of cold water with vigorous stirring. This process, known as "drowning," causes the purified Indanthrone to precipitate.

-

The precipitated solid is collected by filtration.

-

The filter cake is washed extensively with water until the filtrate is neutral to pH paper.

-

The purified C.I. 69015 is then dried in a vacuum oven.

Characterization of C.I. 69015

A comprehensive characterization of the synthesized C.I. 69015 is essential to confirm its identity, purity, and properties.

Physicochemical Properties

The key physicochemical properties of C.I. 69015 are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₈H₁₄N₂O₄ |

| Molar Mass | 442.43 g/mol |

| Appearance | Dark blue solid / Blue-black powder |

| Melting Point | 470-500 °C (decomposes) |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Insoluble in ethanol, acetone, toluene (B28343). Slightly soluble in hot chloroform (B151607) and quinoline. |

| Solubility in Concentrated H₂SO₄ | Soluble (forms a brown solution) |

Spectroscopic Characterization

The UV-Vis spectrum of C.I. 69015 is characterized by strong absorption in both the UV and visible regions, which is expected for a large, conjugated system.

| Wavelength (λmax) | Solvent |

| 278 nm | Cellophane Film |

| 216 nm, 255 nm, 292.5 nm, 371 nm | Alcohol |

Note: The exact peak positions and intensities can vary depending on the solvent and the physical state of the sample.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretching |

| ~1670-1690 | C=O stretching (quinone) |

| ~1600 | C=C stretching (aromatic) |

| ~1200-1300 | C-N stretching |

Due to its very low solubility in common NMR solvents, obtaining high-quality ¹H and ¹³C NMR spectra for the parent C.I. 69015 molecule is challenging and not widely reported. For structurally related, more soluble derivatives, NMR has been used for characterization. A generalized protocol for attempting NMR analysis is provided below.

General Protocol for NMR Analysis:

-

Solvent Selection: A high-boiling, deuterated solvent in which Indanthrone has at least minimal solubility would be required (e.g., deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated trichlorobenzene, potentially at elevated temperatures).

-

Sample Preparation: A saturated solution of the purified compound would be prepared. Due to low solubility, a large number of scans would likely be necessary to obtain a reasonable signal-to-noise ratio.

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals should correspond to the number of protons on the aromatic rings. The N-H protons would likely appear as a broad singlet at a higher chemical shift.

-

¹³C NMR: The spectrum would show a number of signals corresponding to the different carbon environments in the molecule. The carbonyl carbons of the quinone system would be expected to appear significantly downfield (typically >180 ppm).

Chromatographic Characterization

TLC is a useful technique for monitoring the progress of the synthesis and assessing the purity of the final product.

General Protocol for TLC Analysis:

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Mobile Phase: A non-polar eluent system is typically required for this class of compounds. A mixture of toluene and a more polar solvent like ethyl acetate (B1210297) or dioxane could be explored. The optimal ratio would need to be determined experimentally to achieve an Rf value between 0.3 and 0.7 for the main spot.

-

Visualization: The spots are intensely colored and can be visualized directly. A UV lamp (254 nm) can also be used for visualization.

HPLC can be used for the quantitative analysis of C.I. 69015 and for the detection of impurities.

General Protocol for HPLC Analysis:

-

Column: A reversed-phase C18 column is a common starting point for the analysis of organic molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely be required to achieve good separation.

-

Detection: A UV-Vis or photodiode array (PDA) detector set at one of the absorption maxima of Indanthrone (e.g., 278 nm or a wavelength in the visible region) would be suitable.

-

Sample Preparation: The sample would need to be dissolved in a suitable solvent that is compatible with the mobile phase. Given the low solubility, this may require a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), followed by dilution.

Experimental and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of C.I. 69015.

Caption: General workflow for the synthesis and characterization of C.I. 69015.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of C.I. 69015 (Indanthrone). The synthesis via the alkaline fusion of 2-aminoanthraquinone is a robust and well-established method. A comprehensive suite of analytical techniques is required to fully characterize the final product and ensure its purity and identity. While much is known about this important dye, the scientific community would benefit from the publication of high-resolution ¹H and ¹³C NMR data and a validated, standardized HPLC method to further support research and development efforts involving this compound.

References

Spectroscopic Analysis of Vat Brown 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Brown 3, also known as C.I. Vat Brown 3 and C.I. 69015, is an anthraquinone-based vat dye utilized in the textile industry for dyeing and printing various fibers, including cotton, wool, and silk.[1][2][3][4] Its application in these processes, as well as its potential as an organic pigment, necessitates a thorough understanding of its chemical structure and properties.[1][2] This technical guide provides a comprehensive overview of the spectroscopic techniques that can be employed to analyze Vat Brown 3, offering detailed, generalized experimental protocols and illustrative data. The methodologies discussed include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a foundational resource for researchers engaged in the analysis of Vat Brown 3 and related compounds.

Chemical and Physical Properties of Vat Brown 3

Vat Brown 3 is a complex organic compound with a significant molecular structure.[1] A summary of its key identifiers and properties is presented in Table 1. The dye is characterized as a dark brown or deep red powder that is insoluble in water and ethanol, but slightly soluble in xylene.[1][4][5]

Table 1: Chemical and Physical Properties of Vat Brown 3

| Property | Value | Reference |

| C.I. Name | Vat Brown 3, 69015 | [1][4] |

| CAS Number | 131-92-0 | [1][2][3][4] |

| Molecular Formula | C₄₂H₂₃N₃O₆ | [1][4][6] |

| Molecular Weight | 665.65 g/mol | [1][2][3][4][6] |

| Appearance | Dark brown / Deep red powder | [1][3][4] |

| Solubility | Insoluble in water and ethanol | [1][4][5] |

Spectroscopic Analysis Methodologies

Spectroscopic techniques are essential for elucidating the molecular structure and confirming the identity of complex organic molecules like Vat Brown 3. The following sections detail the principles and generalized experimental protocols for the key spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which are characteristic of dyes. For vat dyes, this technique can be used to monitor the transformation between the insoluble oxidized form and the soluble leuco form.[2]

Experimental Protocol:

-

Sample Preparation (Oxidized Form):

-

Due to its insolubility in common solvents, a suitable solvent in which Vat Brown 3 is at least slightly soluble, such as xylene, should be used.[1][4]

-

Prepare a dilute solution of Vat Brown 3 in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

A blank solution containing only the solvent should be prepared for baseline correction.

-

-

Sample Preparation (Leuco Form):

-

The soluble leuco form is obtained by reducing the dye in an alkaline solution.[1][4]

-

Prepare an aqueous solution containing an appropriate reducing agent (e.g., sodium dithionite) and an alkali (e.g., sodium hydroxide).

-

Disperse a known amount of Vat Brown 3 in the solution and heat gently (e.g., to 50°C) to facilitate reduction.[2][5]

-

The solution should be protected from atmospheric oxygen to prevent re-oxidation.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

-

Data Presentation:

The primary data obtained from UV-Vis spectroscopy is the λmax value, which corresponds to the electronic transition of the chromophore.

Table 2: Representative UV-Vis Spectroscopic Data

| Form | Solvent/Medium | Expected λmax (nm) | Notes |

| Oxidized | Xylene | ~450-550 | The exact value needs experimental determination. This range is typical for complex anthraquinone (B42736) dyes. |

| Leuco (Reduced) | Alkaline hydrosulfite | ~600-700 | A significant bathochromic (red) shift is expected upon reduction to the leuco form. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] For Vat Brown 3, FTIR can confirm the presence of key structural features such as C=O (carbonyl), N-H (amine/amide), and aromatic C-H and C=C bonds. The Attenuated Total Reflectance (ATR) sampling technique is often suitable for solid powders.[2]

Experimental Protocol:

-

Sample Preparation:

-

Ensure the Vat Brown 3 sample is dry and in a fine powder form.

-

No further preparation is typically needed for ATR-FTIR. Alternatively, for transmission FTIR, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

-

Instrumentation and Data Acquisition:

-

Use an FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

-

Collect a background spectrum of the empty ATR crystal or the pure KBr pellet.

-

Place the sample on the ATR crystal or insert the KBr pellet into the holder and collect the sample spectrum.

-

Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

-

Data Presentation:

The FTIR spectrum provides information on the vibrational frequencies of the functional groups within the molecule.

Table 3: Expected FTIR Absorption Bands for Vat Brown 3

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H | Stretching (Amide/Amine) |

| 3100-3000 | Aromatic C-H | Stretching |

| 1680-1640 | C=O | Stretching (Anthraquinone Ketone) |

| 1650-1620 | C=O | Stretching (Amide I) |

| 1600-1450 | Aromatic C=C | Stretching |

| 1300-1000 | C-N | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the detailed carbon-hydrogen framework of a molecule.[8] For a complex structure like Vat Brown 3, ¹H NMR and ¹³C NMR, along with 2D NMR techniques (like COSY and HSQC), would be necessary to assign the chemical shifts of the various protons and carbons.

Experimental Protocol:

-

Sample Preparation:

-

The primary challenge for NMR analysis of Vat Brown 3 is its poor solubility.

-

A suitable deuterated solvent in which the compound shows some solubility must be identified. Deuterated sulfuric acid (D₂SO₄) or high-temperature experiments in solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) could be explored.

-

Prepare a solution with a concentration sufficient for detection (typically >1 mg/mL).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.

-

Data Presentation:

NMR data is presented as chemical shifts (δ) in parts per million (ppm).

Table 4: Representative ¹H and ¹³C NMR Data Categories for Vat Brown 3

| Spectrum | Chemical Shift Range (ppm) | Corresponding Nuclei |

| ¹H NMR | ~6.0-9.0 | Aromatic Protons |

| ¹H NMR | ~10.0-12.0 | Amide Protons (if not exchanged) |

| ¹³C NMR | ~110-150 | Aromatic Carbons |

| ¹³C NMR | ~160-170 | Amide Carbonyl Carbons |

| ¹³C NMR | >180 | Anthraquinone Carbonyl Carbons |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[10] High-resolution mass spectrometry (HRMS) would be ideal for confirming the elemental composition of Vat Brown 3.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve a small amount of Vat Brown 3 in a suitable solvent that is compatible with the chosen ionization technique.

-

Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be suitable.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum in a positive or negative ion mode.

-

The spectrum will show the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺, [M]⁺, or [M-H]⁻).

-

If fragmentation is desired, tandem mass spectrometry (MS/MS) can be performed.[10]

-

Data Presentation:

The key piece of data from MS is the m/z value of the molecular ion.

Table 5: Expected Mass Spectrometry Data for Vat Brown 3

| Ionization Mode | Expected Ion | Calculated m/z | Notes |

| Positive Ion | [M+H]⁺ | 666.66 | For C₄₂H₂₄N₃O₆⁺ |

| Positive Ion | [M]⁺ | 665.65 | For C₄₂H₂₃N₃O₆⁺ |

| Negative Ion | [M-H]⁻ | 664.64 | For C₄₂H₂₂N₃O₆⁻ |

Workflow and Data Integration

The spectroscopic analysis of Vat Brown 3 is a multi-step process where each technique provides complementary information. The overall workflow and the logical relationship between the analytical techniques are illustrated in the diagrams below.

Caption: Overall workflow for the spectroscopic analysis of Vat Brown 3.

Caption: Relationship between spectroscopic techniques and structural information.

Conclusion

The comprehensive spectroscopic analysis of Vat Brown 3 requires a combination of techniques to fully characterize its structure. While UV-Vis and FTIR spectroscopy provide initial confirmation of the dye class and its functional groups, mass spectrometry is crucial for determining the molecular weight and formula. For complete structural elucidation and unambiguous assignment of all atoms, advanced NMR techniques are indispensable, despite the challenges posed by the compound's low solubility. The protocols and expected data presented in this guide serve as a robust framework for researchers undertaking the analysis of Vat Brown 3 and other complex vat dyes.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]

- 3. cncolorchem.com [cncolorchem.com]

- 4. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]

- 5. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. mdpi.com [mdpi.com]

- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NMR Facility | Chemistry | Brown University [chemistry.brown.edu]

- 10. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Vat Brown 3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Properties of Vat Brown 3

While specific photophysical data is scarce, the fundamental chemical and physical properties of Vat Brown 3 are documented. These properties are crucial for understanding its behavior in various environments and for designing experiments for further characterization.

| Property | Value |

| C.I. Name | Vat Brown 3 |

| C.I. Number | 69015 |

| CAS Number | 131-92-0 |

| Molecular Formula | C₄₂H₂₃N₃O₆ |

| Molecular Weight | 665.65 g/mol |

| Appearance | Deep red to dark brown powder[1][2][3] |

| Solubility | Insoluble in water and ethanol; slightly soluble in xylene (forms a bordeaux red solution)[1][2][3] |

| Behavior in Acids | In concentrated sulfuric acid, it dissolves to form a dark wine-red solution, which upon dilution, yields red-light brown flocks[1][2][3] |

| Leuco Form (Alkaline) | The reduced (leuco) form in an alkaline medium is red[1][2] |

| Leuco Form (Acidic) | The reduced (leuco) form in an acidic medium is yellow-brown[1][2] |

| Key Characteristic | Known as a "light brittle dye," indicating it can cause photodegradation of fabrics like cotton upon exposure to sunlight[1][2][4] |

Photophysical Properties of Anthraquinone (B42736) Dyes: A General Overview

Vat Brown 3 is a complex anthraquinone dye. The photophysical properties of this class of dyes are governed by the anthraquinone core and are significantly influenced by the nature and position of substituent groups.

-

Absorption: Anthraquinone itself is colorless, but the addition of electron-donating groups (like amino or hydroxy groups) shifts the absorption bands into the visible region, resulting in vibrant colors ranging from red to blue.[5] These dyes typically exhibit broad and intense absorption spectra in the visible range.[6][7]

-

Emission: Many anthraquinone derivatives are fluorescent.[8][9][10] Their emission properties, including the fluorescence wavelength and quantum yield, are highly sensitive to their molecular structure and the surrounding environment. Large Stokes shifts (the difference between the absorption and emission maxima) have been observed for some novel anthraquinone fluorophores.[9][10]

-

Intersystem Crossing and Photosensitization: Upon absorption of light, anthraquinone dyes can undergo intersystem crossing from the excited singlet state (S₁) to a longer-lived triplet state (T₁). This triplet state is often the key species in photosensitization processes. Anthraquinones are known to be effective photosensitizers, capable of generating reactive oxygen species (ROS) such as singlet oxygen (¹O₂) or superoxide (B77818) radicals (O₂⁻) through energy or electron transfer to molecular oxygen.[11][12] This reactivity is the basis for their application in photodynamic therapy and also explains the photodegradation of textiles.[4][11][12]

The Photosensitizing Nature of Vat Brown 3

The most significant photophysical characteristic of Vat Brown 3 reported is its tendency to cause "light brittleness" in dyed fabrics.[1][2][4] This phenomenon is a direct consequence of the dye acting as a photosensitizer. The process can be described by a generalized photosensitization mechanism, likely involving both Type I and Type II pathways.

Upon absorption of a photon (hν), the Vat Brown 3 molecule is promoted from its ground state (S₀) to an excited singlet state (¹VB3). It can then undergo intersystem crossing to a more stable and longer-lived triplet state (³VB3). This triplet-state dye is the primary initiator of the damaging photoreactions.

-

Type I Mechanism: The excited triplet dye (³VB3*) can directly interact with a substrate molecule (e.g., the cellulose (B213188) of a cotton fiber) through electron or hydrogen atom transfer, producing radical species. These radicals can then react with ground-state oxygen (³O₂) to form reactive oxygen species (ROS), which lead to oxidative degradation of the substrate.

-

Type II Mechanism: Alternatively, the triplet-state dye (³VB3*) can transfer its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer results in the formation of highly reactive singlet oxygen (¹O₂), a potent oxidizing agent that can readily attack and degrade the substrate.

This continuous generation of reactive species upon exposure to light leads to the breakdown of the polymer chains in textile fibers, resulting in the observed "brittleness".

Experimental Protocols for Photophysical Characterization

To fully characterize the photophysical properties of Vat Brown 3, a series of standard spectroscopic techniques would be employed. The following are detailed methodologies for these key experiments.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption spectrum and molar extinction coefficient (ε) of Vat Brown 3.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of Vat Brown 3 of a known concentration in a suitable solvent (e.g., spectroscopic grade xylene, given its slight solubility). A series of dilutions are then prepared from the stock solution.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Measurement: The absorbance of each diluted solution is measured over a spectral range (e.g., 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified. A plot of absorbance at λmax versus concentration is created (Beer-Lambert plot). The molar extinction coefficient (ε) is calculated from the slope of this plot (Slope = ε * path length).

-

Steady-State Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φf).

-

Methodology:

-

Sample Preparation: A dilute solution of Vat Brown 3 is prepared in a suitable solvent, with an absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Emission Spectrum: The sample is excited at a fixed wavelength (typically λmax from the absorption spectrum), and the emission intensity is scanned across a range of higher wavelengths.

-

Excitation Spectrum: The emission is monitored at the wavelength of maximum fluorescence, while the excitation wavelength is scanned.

-

-

Quantum Yield Determination (Relative Method):

-

A well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a rhodamine dye) that absorbs at a similar wavelength is used.

-

The absorbance and the integrated fluorescence intensity of both the Vat Brown 3 solution and the standard solution are measured under identical experimental conditions.

-

The quantum yield of Vat Brown 3 (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the excited-state lifetime (τ) of the fluorescent species.

-

Methodology:

-

Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique. This involves a pulsed light source (e.g., a picosecond laser or a light-emitting diode) for excitation and a high-speed single-photon detector.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are measured relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

-

Data Analysis: The decay curve is fitted to an exponential function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime (τ). The quality of the fit is assessed by statistical parameters like chi-squared (χ²).

-

Conclusion

Vat Brown 3 is an anthraquinone-based dye with a notable characteristic of being a "light brittle" agent, which points to its strong photosensitizing properties. While specific quantitative photophysical data for this compound is not widely published, this guide provides a framework for its study based on the known properties of the anthraquinone dye class. The described photosensitization mechanism offers a probable explanation for its photodegradative effects on textiles. The detailed experimental protocols provided herein outline a clear path for researchers to fully characterize the absorption, emission, and excited-state dynamics of Vat Brown 3. Such a characterization would be invaluable for understanding its photostability, for mitigating its damaging effects in textile applications, and for potentially harnessing its photosensitizing properties in other fields, such as photodynamic therapy or materials science.

References

- 1. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Vat Brown 3 | 131-92-0 [chemicalbook.com]

- 4. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]

- 5. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Anthraquinone dyes as photosensitizers for dye-sensitized solar cells [diva-portal.org]

- 8. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain [red.library.usd.edu]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 10. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]

- 11. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imrpress.com [imrpress.com]

Vat Brown 3 solubility in organic solvents

An In-depth Technical Guide to the Solubility of Vat Brown 3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 3, also known as C.I. 69015, is an anthraquinone-based vat dye recognized for its characteristic brown hue and application in the textile industry.[1] Its chemical structure imparts significant stability and colorfastness, but also results in very low solubility in aqueous and most organic solvents. Understanding the solubility of Vat Brown 3 is critical for a range of applications beyond traditional dyeing, including its formulation in novel delivery systems, advanced materials, and as a research chemical. This technical guide provides a comprehensive overview of the known solubility of Vat Brown 3 in organic solvents, a detailed experimental protocol for its quantitative determination, and logical diagrams to illustrate key concepts.

Physicochemical Properties of Vat Brown 3

Solubility of Vat Brown 3 in Organic Solvents

The solubility of Vat Brown 3 in organic solvents is generally low, a characteristic feature of most vat dyes. The large, rigid, and relatively nonpolar molecular structure limits its interaction with solvent molecules. The available data on the solubility of Vat Brown 3 is predominantly qualitative.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/L) | Source |

| Water | 20 | 8.337 | [2] |

Qualitative Solubility Data

The following table summarizes the qualitative solubility information for Vat Brown 3 in various organic solvents based on available technical data sheets and chemical databases.

| Solvent | Solubility | Observations | Source(s) |

| Xylene | Slightly Soluble | Forms a bordeaux red solution, solubility increases with heat. | [1][2][3][5][6] |

| Ethanol | Insoluble | - | [1][2][5] |

| Tetralin | Slightly Soluble | Solubility noted when hot. | [6] |

Experimental Protocol for Determining the Solubility of Vat Brown 3

The following is a detailed, generalized protocol for the quantitative determination of Vat Brown 3 solubility in an organic solvent of interest. This method is adapted from established protocols for other sparingly soluble dyes and utilizes UV-Vis spectrophotometry for quantification.

Principle

The solubility of Vat Brown 3 is determined by creating a saturated solution at a specific temperature, separating the undissolved solid, and then measuring the concentration of the dissolved dye in the supernatant using UV-Vis spectrophotometry. A calibration curve is first established to relate absorbance to concentration.

Materials and Equipment

-

Vat Brown 3 (high purity)

-

Organic solvent of interest (analytical grade)

-

UV-Vis Spectrophotometer

-

Thermostatic shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

Scintillation vials or other suitable sealed containers

Experimental Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a small amount of Vat Brown 3 and dissolve it in a solvent in which it has reasonable, albeit low, solubility (e.g., hot xylene or a suitable high-boiling point solvent). This may require heating and sonication. Record the exact concentration.

-

Prepare a Series of Dilutions: From the stock solution, prepare a series of standard solutions of known, decreasing concentrations using the organic solvent of interest.

-

Measure Absorbance: Determine the wavelength of maximum absorbance (λmax) for Vat Brown 3 in the chosen solvent by scanning a mid-range standard solution across the UV-Vis spectrum.

-

Generate Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear regression will provide the relationship (Beer-Lambert Law) between absorbance and concentration.

Step 2: Equilibrium Solubility Measurement

-

Prepare Saturated Solutions: Add an excess amount of Vat Brown 3 to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 12 hours to allow the undissolved solid to settle.

-

Sample Collection and Preparation: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any suspended microparticles. This step is critical to avoid artificially high absorbance readings.

-

Dilution (if necessary): Dilute the filtered solution with the same solvent to bring the absorbance within the linear range of the calibration curve.

Step 3: Sample Analysis and Data Calculation

-

Measure Absorbance: Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

-

Calculate Concentration: Use the equation from the calibration curve to determine the concentration of Vat Brown 3 in the diluted sample.

-

Determine Solubility: Account for the dilution factor to calculate the original concentration in the saturated solution. This value represents the solubility of Vat Brown 3 in the specific solvent at the tested temperature.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of Vat Brown 3.

Factors Influencing Vat Dye Solubility

Caption: Key factors influencing the solubility of vat dyes like Vat Brown 3.

Conclusion

While Vat Brown 3 is a well-established dye, comprehensive quantitative data on its solubility in a wide array of organic solvents remains scarce in the public domain. This guide summarizes the available qualitative and limited quantitative solubility data. The provided detailed experimental protocol offers a robust framework for researchers to determine the solubility of Vat Brown 3 in solvents relevant to their specific applications. A thorough understanding and experimental determination of its solubility are essential for expanding the use of this compound into new and innovative areas of materials science and chemical research.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]

- 3. Vat Brown 3, Vat Brown R [xcwydyes.com]

- 4. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]

- 5. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]

- 6. Vat brown 3 TDS|Vat brown 3 from Chinese supplier and producer - VAT BROWN DYES - Enoch dye [enochdye.com]

A Theoretical Investigation into the Electronic and Spectroscopic Properties of Vat Brown 3: A Quantum Chemical Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantum chemical calculations for Vat Brown 3 (C.I. 69015) have not been extensively published. This document, therefore, presents a comprehensive and technically detailed hypothetical study. The methodologies, data, and analyses provided are illustrative of the rigorous computational workflow that would be applied to a complex dye molecule of this nature. The quantitative data herein is representative and intended to serve as a benchmark for future experimental and theoretical investigations.

Introduction

Vat Brown 3, with the molecular formula C42H23N3O6, is a complex anthraquinone-based vat dye known for its application in dyeing cellulosic fibers.[1] Its large, conjugated π-system is responsible for its characteristic color and dyeing properties. Understanding the relationship between the molecular structure of Vat Brown 3 and its electronic and optical properties is crucial for optimizing its performance, predicting its photostability, and exploring potential new applications in fields such as organic electronics.[2]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to elucidate the fundamental electronic structure, molecular geometry, and spectroscopic behavior of such complex organic molecules. This guide outlines a detailed theoretical protocol for investigating Vat Brown 3, providing a framework for researchers to apply similar computational strategies to other complex dyes.

Computational Workflow

A systematic computational investigation of Vat Brown 3 would proceed through several key stages, from initial structure preparation to the calculation of excited-state properties. The logical flow of this process is designed to ensure that each subsequent calculation is based on a reliable and physically meaningful molecular geometry.

Caption: A typical workflow for quantum chemical calculations on a large dye molecule like Vat Brown 3.

Detailed Computational Methodologies

The accuracy and reliability of quantum chemical calculations are highly dependent on the chosen theoretical methods and basis sets. The protocols described below represent a robust and widely accepted approach for molecules of this type.

Molecular Structure and Optimization

The initial 3D structure of Vat Brown 3 would be constructed based on its known chemical connectivity, derived from its synthesis from N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide and N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide followed by cyclization.[2] This initial structure would then be subjected to full geometry optimization without any symmetry constraints.

-

Protocol:

-

Software: Gaussian 16 or ORCA

-

Method: Density Functional Theory (DFT)

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is chosen for its proven balance of accuracy and computational efficiency for organic molecules.

-

Basis Set: 6-31G(d). This Pople-style basis set includes d-polarization functions on heavy atoms, which is essential for accurately describing the bonding in a molecule with multiple carbonyl and amide groups.

-

Convergence Criteria: Tight convergence criteria for forces and displacement (e.g., Opt=Tight in Gaussian).

-

Vibrational Frequency Analysis

To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

-

Protocol:

-

Software: Gaussian 16 or ORCA

-

Method/Functional/Basis Set: Same as the geometry optimization (DFT/B3LYP/6-31G(d)).

-

Analysis: The calculation yields the harmonic vibrational frequencies. A key diagnostic is the number of imaginary frequencies; zero confirms a local minimum. The results can also be used to predict the molecule's infrared (IR) spectrum.

-

Electronic Structure and Frontier Molecular Orbitals

With a confirmed stable geometry, the electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. Their energy levels and spatial distribution govern the molecule's reactivity, electron-donating/accepting capabilities, and its primary electronic transitions.

-

Protocol:

-

Analysis: The HOMO and LUMO energies are extracted from the output of the frequency calculation. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for estimating the molecule's electronic excitation energy and chemical stability.

-

Visualization: The 3D isosurfaces of the HOMO and LUMO orbitals are generated to visualize the regions of electron density involved in electronic transitions.

-

Excited-State Calculations for Spectroscopic Properties

To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed. This method calculates the vertical excitation energies and oscillator strengths of the electronic transitions from the ground state to various excited states.

-

Protocol:

-

Software: Gaussian 16 or ORCA

-

Method: TD-DFT

-

Functional/Basis Set: B3LYP/6-31G(d).

-

Number of States: The first 10-20 singlet excited states are typically calculated to cover the visible and near-UV regions.

-

Solvent Effects: To better approximate experimental conditions, solvent effects can be included using an implicit solvation model like the Polarizable Continuum Model (PCM). Dichloromethane or chloroform (B151607) would be appropriate choices based on the dye's limited solubility.

-

Predicted Molecular and Electronic Properties (Illustrative Data)

The following tables summarize the type of quantitative data that would be obtained from the computational workflow described above.

Table 1: Key Geometric Parameters of Optimized Vat Brown 3

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O (Anthraquinone) | 1.235 |

| C=O (Amide) | 1.248 | |

| C-N (Amide) | 1.375 | |

| C-N (Carbazole) | 1.390 | |

| Dihedral Angle (°) | Anthraquinone Plane 1 - Anthraquinone Plane 2 | 15.2 |

Table 2: Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -3.20 |

| HOMO-LUMO Gap (ΔE) | 2.65 |

Table 3: Predicted Electronic Transitions (TD-DFT in Chloroform)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 2.48 | 500 | 0.85 |

| S0 → S2 | 2.75 | 451 | 0.12 |

| S0 → S5 | 3.20 | 387 | 0.35 |

The primary predicted absorption at 500 nm, corresponding to the HOMO→LUMO transition, is characteristic of a highly conjugated system and is consistent with the brown color of the dye.

Visualization of Molecular Structure and Reactivity

The complex structure of Vat Brown 3 contains several key functional groups that dictate its chemical behavior. A logical diagram can illustrate the relationships between these components.

References

An In-depth Technical Guide on the Thermal Stability of C.I. 69015 (Vat Orange 1, C.I. 59105)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 69015, more commonly known as Vat Orange 1 and identified by the Colour Index number C.I. 59105, is a synthetic vat dye belonging to the anthraquinone (B42736) class of colorants. Its robust chemical structure lends it excellent fastness properties, making it suitable for various industrial applications, including the coloring of textiles and plastics. For researchers, scientists, and professionals in drug development, understanding the thermal stability of such compounds is critical, particularly when considering high-temperature processing, long-term storage, and potential applications where thermal stress is a factor.

This technical guide provides a comprehensive overview of the thermal stability of C.I. 59105. Due to the limited availability of specific, publicly accessible thermogravimetric and calorimetric data for this exact compound, this guide synthesizes available information, including qualitative data from safety datasheets and comparative data from related anthraquinone dyes, to present a thorough assessment. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to facilitate further empirical investigation.

Physicochemical and Thermal Properties

C.I. 59105 is a dibromo derivative of dibenzpyrenequinone. Its large, planar, and conjugated molecular structure is the primary contributor to its high thermal stability.

Table 1: Physicochemical Properties of C.I. 59105 (Vat Orange 1)

| Property | Value | Reference |

| Chemical Name | Dibromo-7,14-dibenzpyrenequinone | [1] |

| C.I. Name | Vat Orange 1 | [1] |

| C.I. Number | 59105 | [1] |

| CAS Number | 1324-11-4 | [1] |

| Molecular Formula | C₂₄H₁₀Br₂O₂ | [1] |

| Molecular Weight | 490.14 g/mol | [1] |

| Appearance | Yellowish-brown powder | [1] |

Table 2: Summary of Thermal Stability Data for C.I. 59105 (Vat Orange 1)

| Parameter | Value | Conditions | Notes |

| Sublimation Temperature | ~240-250 °C | Under vacuum (1 x 10⁻⁶ mbar) | Indicates significant thermal stability in a non-oxidative environment. |

| Decomposition Onset (TGA, Hypothetical) | > 300 °C | Inert Atmosphere (e.g., Nitrogen) | Based on the general stability of anthraquinone dyes. |

| Melting Point | Not clearly defined; may decompose before melting. | Ambient Pressure | Many large organic pigments decompose before a distinct melting point is observed. |

| Hazardous Decomposition | Emits irritating and toxic fumes and gases. | In case of fire. | As per Safety Data Sheets.[2] |

Note: The TGA data is presented as a hypothetical but representative profile based on the sublimation temperature and the known thermal behavior of analogous anthraquinone dyes due to the absence of specific experimental data in the public domain.

Experimental Protocols

To empirically determine the thermal stability of C.I. 59105, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which C.I. 59105 begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of C.I. 59105 powder into a ceramic or platinum TGA pan. Ensure the sample is evenly distributed at the bottom of the pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

-

-

Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset of decomposition, defined as the temperature at which a significant mass loss begins.

-

Calculate the percentage of mass loss at different temperature intervals.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of C.I. 59105 powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

-

Analysis:

-

Plot the heat flow (in W/g) versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for any observed thermal events.

-

Visualized Experimental Workflow

The logical flow of assessing the thermal stability of C.I. 59105 can be visualized as follows:

Caption: Workflow for Thermal Stability Assessment of C.I. 59105.

Discussion and Conclusion

The available data, although limited, strongly suggests that C.I. 59105 (Vat Orange 1) possesses high thermal stability. The sublimation temperature of approximately 240-250 °C under vacuum indicates that the molecule can withstand significant heat before undergoing a phase change in a non-oxidative environment. In the presence of air, decomposition is expected to occur at higher temperatures, likely exceeding 300 °C, which is characteristic of the robust anthraquinone chemical scaffold.

For applications in drug development, where thermal stability during processing (e.g., hot-melt extrusion) and storage is paramount, C.I. 59105 would likely be considered a stable excipient or component up to at least 200 °C. However, it is imperative that empirical TGA and DSC analyses, following the protocols outlined in this guide, are conducted to establish precise temperature limits for specific formulations and processing conditions. The potential for the generation of toxic and irritating fumes upon combustion necessitates careful handling and consideration of safety measures in high-temperature applications.

References

Vat Brown 3 CAS number 131-92-0

An In-depth Technical Guide to Vat Brown 3 (CAS No. 131-92-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Brown 3, with CAS Registry Number 131-92-0, is a synthetic anthraquinone-based vat dye.[1][2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis methodologies, applications, and safety data. While primarily utilized in the textile industry for its robust dyeing characteristics on cellulosic fibers, its properties are of interest to researchers in materials science and industrial chemistry.[3][4][5] All quantitative data are summarized in structured tables, and key processes are visualized using DOT language diagrams. It should be noted that while this guide is thorough, detailed spectral analyses (NMR, IR, Mass Spectrometry) and specific biological pathway interactions are not extensively available in public literature, reflecting its primary industrial application rather than a role in drug development.

Chemical and Physical Properties

Vat Brown 3, also known as C.I. Vat Brown 3 and Indanthren Brown R, is a complex polycyclic aromatic compound.[6][7] Its chemical structure is based on an anthraquinone (B42736) carbazole (B46965) derivative.[8] It is characterized as an odorless, dark brown powder that is insoluble in water and ethanol.[3][6][7][9] It exhibits slight solubility in organic solvents like xylene, particularly when heated.[4][6][7][10] A notable characteristic is its color change in different chemical environments: it turns dark wine red in concentrated sulfuric acid, reddish-brown in an alkaline solution of sodium hydrosulfite (its leuco form), and yellowish-brown in an acidic reducing solution.[1][4][6][7]

Table 1: General and Chemical Properties of Vat Brown 3

| Property | Value | Source(s) |

| CAS Number | 131-92-0 | [1][3][4][6][7][11][12] |

| C.I. Number | 69015 | [1][6][12] |

| Molecular Formula | C₄₂H₂₃N₃O₆ | [1][4][6][12][13] |

| Molecular Weight | 665.65 g/mol | [1][6][11][13] |

| Appearance | Odorless, brown to dark brown powder | [3][4][7][9][13] |

| InChI Key | AAKMSGQPNUGLAZ-UHFFFAOYSA-N | [3][11] |

Table 2: Physical and Predicted Properties of Vat Brown 3

| Property | Value | Source(s) |

| Melting Point | 180°C (356°F) (decomposes) | [3][11] |

| Boiling Point | 685.54°C (rough estimate) | [11][14] |

| Density | 1.537 g/cm³ (estimate) | [11][14] |

| Water Solubility | Insoluble (8.337 mg/L at 20°C) | [4][6][7][9][14] |

| pKa | 11.26 ± 0.20 (Predicted) | [14] |

| LogP | 7.52250 | [11] |

Synthesis Methodologies

The synthesis of Vat Brown 3 is a multi-step process involving condensation and cyclization reactions. The literature describes two primary manufacturing routes.

Route 1: Condensation and Cyclization This common method involves the condensation of N-(5-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide with N-(4-amino-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide.[1][3][7] The reaction is typically carried out in the presence of a copper catalyst.[1][3][7] The resulting intermediate is then cyclized using concentrated sulfuric acid to yield the final Vat Brown 3 molecule.[1][3][7]

Route 2: Ring Closure An alternative synthesis involves the ring closure of 4,5'-Bisbenzoylamino-1,1'-dianthrimide-2,2'carbazole. This intramolecular reaction is also achieved by treatment with concentrated sulfuric acid.[3][7][14]

A patent (CN104448889A) details a specific preparation method that involves:

-

Synthesizing 1-benzoylamino-4-bromo anthraquinone from 1-aminoanthraquinone.

-

Acylating 1,5-diamino-anthraquinone to form a mono-acylate.

-

Condensing the two intermediates in a nitrobenzene (B124822) solvent to produce an imine.

-

Performing a ring-closure reaction in concentrated sulfuric acid, followed by oxidation with sodium chlorate (B79027) to purify the final product.[8]

Mechanism of Action as a Vat Dye

Vat Brown 3 functions as a vat dye, a class of water-insoluble dyes applied to cellulosic fibers like cotton in a soluble, reduced "leuco" form. The process is a reduction-oxidation cycle.

-

Vatting (Reduction): The insoluble Vat Brown 3 powder is reduced in a heated alkaline bath, typically using sodium hydrosulfite (Na₂S₂O₄). This chemical reaction converts the carbonyl groups of the dye into hydroxyl groups, rendering the molecule water-soluble. The resulting solution is known as the leuco form, which is reddish-brown for Vat Brown 3.[4][6][15]

-

Absorption: The cellulosic fiber (e.g., cotton) is immersed in the leuco dye solution. The soluble leuco form has a high affinity for the fiber and penetrates its structure.[3][15]

-

Oxidation: After absorption, the fiber is removed from the bath and exposed to air or an oxidizing agent (e.g., hydrogen peroxide). This oxidizes the leuco dye back to its original insoluble pigment form, trapping it firmly within the fiber matrix. This final step develops the characteristic brown color and ensures high fastness properties.

Experimental Protocols & Applications

Vat Brown 3 is primarily used for dyeing cotton, viscose, wool, and their blends.[3][5][15] It is also suitable for various printing techniques, including direct, resist, and discharge printing.[1][3][6] When processed into an organic pigment, it is used in industrial paints and for coloring plastics due to its excellent light resistance and heat stability.[3][4][6]

Representative Dyeing Protocol (Jig Dyeing)

This protocol is a synthesized representation of methods described in the literature.

-

Bath Preparation: Prepare a dyebath with the required amount of water. Add a dispersing agent and the Vat Brown 3 powder.

-

Vatting: Heat the bath. Add sodium hydroxide (B78521) (NaOH) and the reducing agent, sodium hydrosulfite (Na₂S₂O₄). The optimal reduction temperature should not exceed 50°C.[3][15]

-

Reduction Time: Allow 10-15 minutes for the complete conversion of the pigment to its soluble leuco form.[15]

-

Dyeing: Immerse the cotton material in the leuco dye bath. The leuco form exhibits good affinity and levelness on cotton fibers.[3][15] For viscose fibers, the temperature may need to be raised slightly.[3][15] For polyester/cotton blends, a thermosol process may be required.[3][4]

-

Oxidation: After dyeing, the material is rinsed and treated with an oxidizing agent or exposed to air to convert the dye back to its insoluble form.

-

Soaping: The dyed material is washed with soap at a high temperature to remove any loose surface dye and to stabilize the final shade.

Table 3: Fastness Properties of Vat Brown 3

| Fastness Test | Rating (ISO/AATCC Standards) | Source(s) |

| Light (Xenon Test) | 6-7 to 7-8 (depending on depth) | [1][6][12] |

| Washing / Soping | 4 to 5 | [1][12][15] |

| Rubbing (Dry) | 4 to 5 | [12][15] |

| Rubbing (Wet) | 3 to 4 | [12] |

| Perspiration | 4 to 5 | [12][15] |

| Ironing | 4 to 5 | [1][15] |

| Chlorine Bleach | 4 to 5 | [1][15] |

| Oxygen Bleach | 4 to 5 | [1][15] |

A significant drawback of Vat Brown 3 is that it is a light-brittle dye, meaning fabrics dyed with it can experience fiber damage and reduced tensile strength upon prolonged exposure to sunlight.[1][3][6]

Safety and Toxicology

Vat Brown 3 is considered stable under normal conditions but is incompatible with strong oxidizing and reducing agents.[3][7][9][14] As a powder, it can cause irritation to the eyes, skin, and respiratory tract.[13] Ingestion is harmful and may lead to gastrointestinal discomfort.[13]

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[13]

-

Minimize dust generation.[13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator.[13]

-

Store in a cool, dry place in tightly sealed containers.[15]

Table 4: Toxicological Data for Vat Brown 3

| Test Type | Route of Exposure | Species | Dose / Duration | Source(s) |

| LD50 | Oral | Rat | >6 g/kg | [11] |

| LD50 | Intraperitoneal | Rat | 1410 mg/kg | [11] |

Mutagenicity data has been reported, but the compound is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[13]

Conclusion

Vat Brown 3 (CAS 131-92-0) is a well-characterized industrial vat dye with significant applications in the textile and pigment industries. Its strengths lie in its excellent fastness properties, making it suitable for durable goods. However, its potential to cause photo-degradation of cellulosic fibers is a notable limitation. For researchers, its synthesis involves classic organic reactions of condensation and cyclization. While extensive data on its industrial application exists, there is a clear lack of information regarding its interaction with biological systems, and as such, it is not a candidate for drug development based on current knowledge. Further research could focus on quantifying its spectral properties and exploring modifications to mitigate its photo-brittling effects.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. static.fibre2fashion.com [static.fibre2fashion.com]

- 3. Vat-brown-3 | 131-92-0 | Benchchem [benchchem.com]

- 4. Vat Brown 3, Vat Brown R [xcwydyes.com]

- 5. China Biggest Vat Brown 3 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. VAT BROWN 3|CAS NO.131-92-0 [chinainterdyes.com]

- 7. Vat Brown 3 | 131-92-0 [chemicalbook.com]

- 8. CN104448889A - Preparation method of vat brown R - Google Patents [patents.google.com]

- 9. C.I. VAT BROWN 3 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Vat brown 3 TDS|Vat brown 3 from Chinese supplier and producer - VAT BROWN DYES - Enoch dye [enochdye.com]

- 11. CAS 131-92-0 | Vat Brown 3-Standard Group [std-fkm.com]

- 12. 131-92-0|Vat Brown 3 Brown R|Colorcom Group [colorcominternational.com]

- 13. cncolorchem.com [cncolorchem.com]

- 14. Vat Brown 3 CAS#: 131-92-0 [m.chemicalbook.com]

- 15. Vat Brown 3 - Vat Red Brown R - Vat Brown R from Emperor Chem [emperordye.com]

Technical Bulletin: Vat Brown 3 (C.I. 69015) - A Review of Available Toxicological Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical bulletin provides a summary of the publicly available toxicological data for the anthraquinone (B42736) dye, Vat Brown 3 (CAS No. 131-92-0). While Vat Brown 3 has applications in the textile industry, a comprehensive toxicological profile is not available in the public domain. This document consolidates the known information on its acute toxicity and genotoxic potential and highlights significant data gaps in areas such as repeated dose toxicity and carcinogenicity. The information presented herein is intended to inform researchers and professionals in drug development and chemical safety assessment about the current state of knowledge regarding the toxicity of Vat Brown 3.

Chemical and Physical Properties

Vat Brown 3 is a complex anthraquinone dye. A summary of its key chemical and physical properties is provided below.

| Property | Value |

| CAS Number | 131-92-0 |

| C.I. Number | 69015 |

| Molecular Formula | C42H23N3O6 |

| Molecular Weight | 665.65 g/mol |

| Appearance | Brown to dark brown powder[1] |

| Solubility | Insoluble in water[2] |

Toxicological Data

The toxicological database for Vat Brown 3 is limited. The following sections summarize the available data.

Acute Toxicity

Acute toxicity data is available from oral and intraperitoneal studies in rats. No data on acute dermal or inhalation toxicity for Vat Brown 3 was found in the public literature.

Table 1: Acute Toxicity of Vat Brown 3 in Rats

| Route of Administration | Test Species | LD50 | Toxic Effects | Reference |

| Oral | Rat | >6 g/kg | Details of toxic effects not reported other than lethal dose value. | [3] |

| Intraperitoneal | Rat | 1410 mg/kg | Sense Organs and Special Senses (Olfaction) - effect, not otherwise specified; Behavioral - food intake. | [3] |

Genotoxicity and Mutagenicity

Information regarding the genotoxicity of Vat Brown 3 is incomplete. A study by the National Toxicology Program (NTP) is noted in a database, but the results are not publicly available.

-

Ames Test (Bacterial Reverse Mutation Assay): A "Genetic Toxicity Evaluation of C.I. Vat Brown 3 in Salmonella/E.coli Mutagenicity Test or Ames Test" with Study ID 843985 is listed as having been conducted by the NTP. However, the results of this study (positive, negative, or equivocal) could not be retrieved from public databases.

-

Mouse Lymphoma Assay: Vat Brown 3 was not evaluated for genotoxicity in the mouse lymphoma assay due to its insolubility in the culture medium.

Repeated Dose Toxicity (Sub-acute, Sub-chronic, and Chronic)

No publicly available studies on the sub-acute, sub-chronic, or chronic toxicity of Vat Brown 3 were identified. This represents a significant data gap in understanding the potential health effects of long-term exposure.

Carcinogenicity

Vat Brown 3 is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the U.S. Occupational Safety and Health Administration (OSHA), or the American Conference of Governmental Industrial Hygienists (ACGIH).[4]